N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-nitrophenoxy)propanamide
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Overview
Description
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-nitrophenoxy)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of aromatic rings, nitro groups, and amide functionalities, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-nitrophenoxy)propanamide typically involves multiple steps:
Formation of the Schiff Base: The initial step involves the condensation of 4-[(4-methylphenyl)methoxy]benzaldehyde with 2-amino-4-nitrophenol under acidic or basic conditions to form the Schiff base intermediate.
Amidation Reaction: The Schiff base is then reacted with 2-bromo-2-(4-nitrophenoxy)propanoic acid in the presence of a base such as triethylamine to form the final amide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The Schiff base can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, the compound’s derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-nitrophenoxy)propanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic rings and nitro groups allow it to participate in various binding interactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[4-[(4-methoxyphenyl)methoxy]phenyl]methylideneamino]-2-(4-nitrophenoxy)propanamide
- N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(4-nitrophenoxy)propanamide
Uniqueness
Compared to similar compounds, N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-nitrophenoxy)propanamide is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and binding properties. This structural variation can lead to differences in biological activity and chemical behavior, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C24H23N3O5 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-nitrophenoxy)propanamide |
InChI |
InChI=1S/C24H23N3O5/c1-17-3-5-20(6-4-17)16-31-22-11-7-19(8-12-22)15-25-26-24(28)18(2)32-23-13-9-21(10-14-23)27(29)30/h3-15,18H,16H2,1-2H3,(H,26,28)/b25-15+ |
InChI Key |
QELDVFQWQKWTCL-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C(C)OC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(C)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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